1-(4-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
Description
This compound belongs to the dihydropyridazine class, characterized by a 1,4-dihydropyridazine core substituted with a 4-methylphenyl group at position 1 and a pyrimidin-2-ylsulfamoylphenyl carboxamide moiety at position 2. The methylphenyl substituent likely modulates lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
Molecular Formula |
C22H18N6O4S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C22H18N6O4S/c1-15-3-7-17(8-4-15)28-14-11-19(29)20(26-28)21(30)25-16-5-9-18(10-6-16)33(31,32)27-22-23-12-2-13-24-22/h2-14H,1H3,(H,25,30)(H,23,24,27) |
InChI Key |
CKRUETKQPXZJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a nucleophilic substitution reaction using a sulfonyl chloride derivative.
Attachment of the Carboxamide Group: The carboxamide group is added through an amidation reaction, often using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. Its structure suggests that it may interact with specific molecular targets involved in tumor growth and proliferation. For instance, derivatives of similar compounds have shown cytotoxic activity against various cancer cell lines, including colon and breast cancer cells. The incorporation of pyrimidine and sulfonamide moieties is believed to enhance the compound's efficacy by improving its binding affinity to target proteins involved in cancer pathways .
Anti-inflammatory Properties : The compound's structural features suggest possible anti-inflammatory effects. Compounds with similar functional groups have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes, which are critical in the pathogenesis of inflammatory diseases. This potential application warrants further investigation through in vitro and in vivo studies to elucidate its mechanism of action .
Pharmacological Mechanisms
Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes implicated in disease processes. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase and other related enzymes, which can lead to therapeutic effects in conditions such as glaucoma and certain types of edema. Understanding the exact enzymatic targets for this compound could provide insights into its pharmacodynamics .
Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions between this compound and various biological targets. Molecular docking simulations indicate favorable interactions with proteins involved in cell signaling pathways associated with cancer and inflammation. These findings can guide further experimental validation and optimization of the compound for therapeutic use .
Case Study 1: Anticancer Evaluation
A series of experiments were conducted using derivatives of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting a dose-dependent response. The mechanism was linked to apoptosis induction, as evidenced by increased markers of programmed cell death observed through flow cytometry analysis .
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema in rats compared to control groups. Histological examination revealed decreased infiltration of inflammatory cells in treated tissues, supporting its potential role as an anti-inflammatory agent .
Data Summary Table
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity. The pyridazine ring may interact with nucleic acids or proteins, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the literature:
Structural and Pharmacological Implications
a) Core Modifications
- 1,4-Dihydropyridazine vs.
b) Substituent Effects
- Pyrimidin-2-ylsulfamoyl vs. Sulfamoyl () : The pyrimidine ring in the target compound introduces additional hydrogen-bonding sites, likely improving binding specificity compared to the simpler sulfamoyl group in D223-0071 .
- 4-Methylphenyl vs.
- Trifluoromethyl vs.
c) Molecular Weight and Complexity
Compounds with fused rings or bulky substituents (e.g., ’s 589.1 Da chromene derivative) exhibit higher molecular weights, which may reduce bioavailability compared to the target compound .
Biological Activity
The compound 1-(4-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a dihydropyridazine core, which is substituted with a 4-methylphenyl group and a pyrimidin-2-ylsulfamoyl moiety. The presence of these functional groups may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 372.45 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the sulfamoyl group are known for their antibacterial action against various pathogens . The mechanism often involves inhibition of bacterial enzyme systems, which is critical for bacterial growth and survival.
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. A study evaluating similar compounds demonstrated promising results in inhibiting AChE, which is crucial for treating conditions like Alzheimer's disease . The inhibition of urease can also be beneficial in managing urinary tract infections.
Anti-inflammatory and Antitumor Properties
Compounds with similar structural features have shown anti-inflammatory and antitumor activities. The sulfamoyl moiety is particularly noted for its role in cancer chemotherapy, where it may enhance the efficacy of existing treatments . Research into related compounds has revealed their ability to suppress tumor growth in various cancer models.
Study 1: Antimicrobial Efficacy
In a recent investigation, a series of sulfamoyl-containing compounds were synthesized and tested for their antimicrobial efficacy. Among them, several exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted that the presence of the pyrimidinyl group contributed to enhanced activity .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory potential of synthesized derivatives similar to our compound. The results indicated that certain modifications to the dihydropyridazine core improved AChE inhibition, suggesting that further structural optimization could yield more potent inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
